(Acetylacetonato)dicarbonylrhodium(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

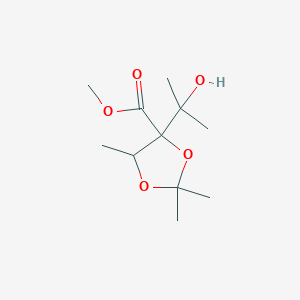

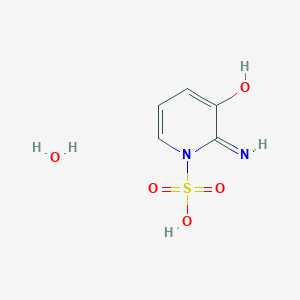

Acetylacetonato)dicarbonylrhodium(I), also known as Rh(acac)2, is a coordination compound of rhodium with the acetylacetonate ligand, forming a complex with two carbonyl groups. It is a valuable reagent in organometallic chemistry and is used in a variety of scientific research applications. It is an organometallic compound consisting of a rhodium atom with two acetylacetonate ligands and two carbonyl groups. Rh(acac)2 is a very stable compound, with a melting point of about 205°C, and is soluble in most organic solvents.

科学的研究の応用

Catalysis and Chemical Synthesis

(Acetylacetonato)dicarbonylrhodium(I) serves as a catalyst in several chemical reactions, including the oxo-process for synthesizing aldehydes from olefins and syngas, and as a precursor for chemical vapor deposition (CVD) Rhodium plating processes. It shows high effectiveness in catalyzing the addition reaction of α-keto acid chlorides with terminal alkynes to produce (Z)-γ-chloro-α-oxo-β,γ-unsaturated ketones with regio- and stereoselectivity (Ma Lei, 2012); (Taigo Kashiwabara, Masato Tanaka, 2011).

Spectroscopy and Physical Chemistry

The compound has been extensively studied using two-dimensional time-frequency ultrafast infrared vibrational echo spectroscopy, revealing intricate details about vibrational dephasing mechanisms and solute-solvent interactions. These studies contribute significantly to understanding the dynamic behavior of molecules in different phases and temperatures, providing insights into the fundamental principles of physical chemistry (K. A. Merchant et al., 2001); (K. Rector, M. Fayer, 1998).

Structural Analysis and Characterization

Research on (Acetylacetonato)dicarbonylrhodium(I) also involves its structural characterization through techniques like X-ray diffraction, IR, NMR, and C-NMR spectroscopy. These studies provide detailed insights into the molecular structure, bonding, and electronic properties of the compound, facilitating its application in more targeted chemical synthesis and material science projects. The crystal structure analysis has refined our understanding of its planar coordination geometry and metal-ligand interactions, contributing to the development of new catalytic processes and materials (F. Huq, A. C. Skapski, 1974).

Chemical Preparation and Optimization

Significant research efforts are dedicated to optimizing the synthesis process of (Acetylacetonato)dicarbonylrhodium(I) to enhance yield, reduce production costs, and improve the efficiency of its application in industrial catalysis. These studies have led to the development of methods that simplify the preparation steps, making it more accessible for commercial production and application in various chemical processes (Li Che, 2014).

Safety and Hazards

作用機序

Target of Action

(Acetylacetonato)dicarbonylrhodium(I) is an organorhodium compound It’s known that organorhodium compounds are often used as catalysts in various chemical reactions .

Mode of Action

(Acetylacetonato)dicarbonylrhodium(I) consists of two CO ligands and an acetylacetonate . It adopts a square planar molecular geometry . The molecules stack with Rh—Rh distances of about 326 pm . This compound is used as a precursor to homogeneous catalysts .

Biochemical Pathways

It’s known to be employed in the in situ formation of a fluorous-soluble hydroformylation catalyst .

Pharmacokinetics

It’s worth noting that this compound is a dark green solid that dissolves in acetone and benzene, giving yellow solutions .

Result of Action

It’s known to be used in the formation of a fluorous-soluble hydroformylation catalyst , which suggests it may play a role in facilitating certain types of chemical reactions.

Action Environment

It’s known that this compound is a dark green solid that dissolves in acetone and benzene , suggesting that its solubility and stability may be influenced by the solvent environment.

生化学分析

Biochemical Properties

(Acetylacetonato)dicarbonylrhodium(I) is frequently used as a catalyst or a catalyst precursor in a variety of chemical reactions, including hydroformylation, where it facilitates the addition of a formyl group to alkenes

Molecular Mechanism

(Acetylacetonato)dicarbonylrhodium(I) is used in mechanistic studies to understand the fundamental steps involved in metal-mediated transformations, providing insights into reaction kinetics and the development of improved catalyst systems

特性

| { "Design of the Synthesis Pathway": "The synthesis of (Acetylacetonato)dicarbonylrhodium(I) can be achieved through a reaction between rhodium(I) carbonyl chloride and acetylacetone in the presence of a base.", "Starting Materials": [ "Rhodium(I) carbonyl chloride", "Acetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add rhodium(I) carbonyl chloride to a flask containing a solvent such as dichloromethane or chloroform.", "Add a base to the flask to deprotonate the acetylacetone.", "Slowly add the deprotonated acetylacetone to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any solids.", "Concentrate the filtrate to obtain the desired product, (Acetylacetonato)dicarbonylrhodium(I)." ] } | |

CAS番号 |

14874-82-9 |

分子式 |

C₇H₇O₄Rh |

分子量 |

258.03 |

同義語 |

Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |

製品の起源 |

United States |

Q & A

Q1: How does the interaction between (acetylacetonato)dicarbonylrhodium(I) and solvents affect its vibrational properties?

A1: Research using two-dimensional ultrafast infrared vibrational echo experiments on Rh(CO)2acac in dibutyl phthalate revealed that solute-solvent interactions significantly influence the vibrational frequencies of the compound's carbonyl groups. [] These studies demonstrated that variations in the local environment surrounding the Rh(CO)2acac molecule, caused by the solvent, lead to changes in the frequencies of its symmetric and antisymmetric CO stretching modes. This phenomenon, known as inhomogeneous broadening, highlights the sensitivity of vibrational spectroscopy to the local environment of molecules in solution.

Q2: What is the role of (acetylacetonato)dicarbonylrhodium(I) in catalytic reactions, particularly hydroformylation?

A2: Rh(CO)2acac acts as a precursor to catalytically active species in reactions like hydroformylation. [] It can be transformed into rhodium nanoparticles, which then serve as a reservoir for soluble rhodium species. These species are highly active in catalyzing the hydroformylation of alkenes, a reaction with significant industrial importance for producing aldehydes.

Q3: What spectroscopic techniques are used to characterize (acetylacetonato)dicarbonylrhodium(I)?

A3: (Acetylacetonato)dicarbonylrhodium(I) has been characterized using Infrared (IR) and Hydrogen Nuclear Magnetic Resonance (H-NMR) spectroscopy. [] These techniques provide insights into the compound's structure and bonding characteristics, confirming its identity and purity.

Q4: Can you explain the significance of studying the vibrational dephasing of (acetylacetonato)dicarbonylrhodium(I)?

A4: Picosecond vibrational echo studies focusing on the asymmetric stretching mode of Rh(CO)2acac in various media help elucidate the mechanisms of vibrational energy transfer and relaxation processes in condensed phases. [] By analyzing the temperature dependence of vibrational dephasing, researchers can gain insights into the interactions between the vibrational modes of the molecule and its surrounding environment, be it a liquid or a glassy matrix. This knowledge is crucial for understanding the dynamics of chemical reactions and energy transfer processes in condensed phases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。